Cas no 1001069-32-4 (2-Pyrrolidin-3-yl-1H-pyrrolo[2,3-b]pyridine dihydrochloride)
![2-Pyrrolidin-3-yl-1H-pyrrolo[2,3-b]pyridine dihydrochloride structure](https://www.kuujia.com/scimg/cas/1001069-32-4x500.png)
2-Pyrrolidin-3-yl-1H-pyrrolo[2,3-b]pyridine dihydrochloride Chemical and Physical Properties
Names and Identifiers
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- 2-Pyrrolidin-3-yl-1H-pyrrolo[2,3-b]pyridine dihydrochloride
- 2-pyrrolidin-3-yl-1H-pyrrolo[2,3-b]pyridine;dihydrochloride
- 2-Pyrrolidin-3-yl-1H-pyrrolo[2,3-b]pyridinedihydrochloride
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- Inchi: 1S/C11H13N3.2ClH/c1-2-8-6-10(9-3-5-12-7-9)14-11(8)13-4-1;;/h1-2,4,6,9,12H,3,5,7H2,(H,13,14);2*1H
- InChI Key: ORQSVUSQARYGRS-UHFFFAOYSA-N
- SMILES: Cl.Cl.N1CCC(C2=CC3=CC=CN=C3N2)C1
Computed Properties
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 1
- Complexity: 207
- Topological Polar Surface Area: 40.7
2-Pyrrolidin-3-yl-1H-pyrrolo[2,3-b]pyridine dihydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Ambeed | A771555-1g |
2-PYrrolidin-3-yl-1h-pyrrolo[2,3-b]pyridine dihydrochloride |
1001069-32-4 | 95% | 1g |
$445.0 | 2024-08-02 |
2-Pyrrolidin-3-yl-1H-pyrrolo[2,3-b]pyridine dihydrochloride Related Literature
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Bingxin Liu,Yue Wang,Mingxiao Deng,Jianhua Lü,Cuiyan Tong,Changli Lü RSC Adv., 2014,4, 57245-57249
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2. Back matter
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Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
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Gudrun Scholz,Carsten Prinz,Erhard Kemnitz Dalton Trans., 2019,48, 6513-6521
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Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
Additional information on 2-Pyrrolidin-3-yl-1H-pyrrolo[2,3-b]pyridine dihydrochloride
2-Pyrrolidin-3-yl-1H-pyrrolo[2,3-b]pyridine dihydrochloride
The compound CAS No. 1001069-32-4, also known as 2-Pyrrolidin-3-yl-1H-pyrrolo[2,3-b]pyridine dihydrochloride, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of bicyclic heterocycles, which are known for their unique structural properties and potential biological activities. The molecule's structure consists of a pyrrolo[2,3-b]pyridine core fused with a pyrrolidine ring, creating a rigid and planar framework that is often associated with favorable pharmacokinetic properties.
Recent studies have highlighted the potential of 2-Pyrrolidin-3-yl-1H-pyrrolo[2,3-b]pyridine dihydrochloride as a lead compound in drug discovery efforts targeting various therapeutic areas. For instance, researchers have explored its ability to modulate key cellular pathways involved in neurodegenerative diseases, cancer, and inflammation. The compound's dihydrochloride salt form is particularly advantageous for pharmaceutical applications due to its enhanced solubility and stability compared to the free base.
The synthesis of CAS No. 1001069-32-4 involves a multi-step process that typically begins with the preparation of the pyrrolo[2,3-b]pyridine core through a cyclization reaction. This is followed by the introduction of the pyrrolidine substituent via nucleophilic substitution or coupling reactions. The final step involves protonation of the nitrogen atoms to form the dihydrochloride salt, ensuring optimal bioavailability for subsequent biological testing.
In terms of pharmacological activity, 2-Pyrrolidin-3-yl-1H-pyrrolo[2,3-b]pyridine dihydrochloride has shown promising results in preclinical models. For example, studies have demonstrated its ability to inhibit key enzymes associated with Alzheimer's disease, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Additionally, the compound has exhibited selective cytotoxicity against cancer cell lines, suggesting its potential as an anticancer agent.
The structural versatility of CAS No. 1001069-32-4 makes it an attractive candidate for further optimization through medicinal chemistry approaches. Researchers are currently exploring various strategies to enhance its potency, selectivity, and pharmacokinetic profile while maintaining its favorable safety profile.
In conclusion, 2-Pyrrolidin-3-yl-1H-pyrrolo[2,3-b]pyridine dihydrochloride represents a compelling example of how advanced synthetic techniques and innovative drug design can lead to novel therapeutic agents with significant potential in addressing unmet medical needs.
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